molecular formula C21H19ClO4 B11152427 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11152427
M. Wt: 370.8 g/mol
InChI Key: MBSLBYHJUYYTFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C19H15ClO4. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one typically involves the condensation of 4-chlorophenylacetic acid with ethyl acetoacetate, followed by cyclization and subsequent etherification reactions. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or as a modulator of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClO4

Molecular Weight

370.8 g/mol

IUPAC Name

7-[2-(4-chlorophenyl)-2-oxoethoxy]-3-ethyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C21H19ClO4/c1-4-16-12(2)17-9-10-19(13(3)20(17)26-21(16)24)25-11-18(23)14-5-7-15(22)8-6-14/h5-10H,4,11H2,1-3H3

InChI Key

MBSLBYHJUYYTFS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)Cl)C)OC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.